2-(5-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
Overview
Description
2-(5-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a complex organic compound. It is a derivative of 2-chloromethylpyridine, which is an organohalide that consists of a pyridine core bearing a chloromethyl group . This compound is used for the synthesis of various pharmaceutical compounds . It can also be used for the synthesis of new neonicotinoid compounds .
Scientific Research Applications
Catalytic Applications
Pyrazolylpyridine derivatives have been explored for their catalytic properties, particularly in the oligomerization of ethylene. For instance, unsymmetrical (pyrazolylmethyl)pyridine metal complexes have shown efficacy as catalysts for ethylene oligomerization reactions, with the product distribution being influenced by the choice of solvent and co-catalyst. These complexes, when activated with either EtAlCl2 or methylaluminoxane (MAO), produce mainly C4, C6, and C8 oligomers, showcasing their potential in polymer production processes (Nyamato, Ojwach, & Akerman, 2014).
Synthesis of Heterocyclic Compounds
The versatility of pyrazolylpyridine compounds is also evident in their role as precursors for the synthesis of various heterocyclic structures. For example, the synthesis of thieno[2,3-b]pyridine-2-carbohydrazide derivatives and related polyheterocyclic compounds showcases the utility of these molecules in creating complex organic structures with potential applications in drug development and material science (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).
Material Science Applications
Pyrazolylpyridine derivatives have also found applications in material science, particularly in the development of novel light-emitting materials. For instance, novel heteroleptic iridium(III) complexes with a 2-(1H-pyrazol-5-yl)pyridine derivative containing a carbazole group as an ancillary ligand have been synthesized and applied in polymer light-emitting diodes, demonstrating good EL performance (Tang et al., 2014).
Properties
IUPAC Name |
2-[5-(chloromethyl)-1-ethylpyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-2-15-9(8-12)7-11(14-15)10-5-3-4-6-13-10/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYNMGWEWWWLKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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